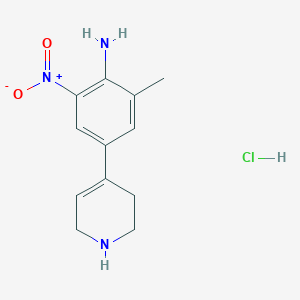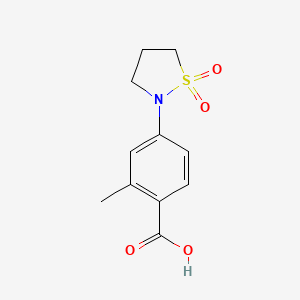
Benzene, 2-(2-bromoethyl)-1,3-difluoro-
Overview
Description
Benzene, 2-(2-bromoethyl)-1,3-difluoro-: is an organic compound that belongs to the family of aryl bromides. Its molecular structure consists of a benzene ring substituted with a 2-bromoethyl group and two fluorine atoms at the 1 and 3 positions. This unique arrangement imparts specific chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of Benzene, 2-(2-bromoethyl)-1,3-difluoro- can be achieved through electrophilic aromatic substitution reactions.
Addition of Hydrogen Bromide to Styrene: Another method involves the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of phenethyl alcohol with hydrogen bromide. The phenethyl alcohol is heated to 110°C, and hydrogen bromide is slowly introduced. The reaction mixture is then refluxed, cooled, and washed with water, 10% sodium carbonate solution, and water in turn .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 2-(2-bromoethyl)-1,3-difluoro- undergoes electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include bromine, chlorine, and other halogens, often in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine would yield a chlorinated derivative of the compound.
Scientific Research Applications
Chemistry: Benzene, 2-(2-bromoethyl)-1,3-difluoro- serves as a building block for synthesizing complex organic molecules. It is used in the preparation of various beta-phenethyl derivatives, active pharmaceutical ingredients, and fragrances .
Biology and Medicine: In pharmaceutical synthesis, the compound is utilized to create potent antimicrobial β-peptidomimetics with high enzymic stability and low toxicity . These β-peptidomimetics mimic the function of natural peptides and are designed based on pharmacophore models derived from short cationic antimicrobial peptides.
Industry: The compound finds application as a flame retardant and in the preparation of phenelzine by reacting with hydrazine .
Mechanism of Action
The mechanism by which Benzene, 2-(2-bromoethyl)-1,3-difluoro- exerts its effects involves electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This mechanism is crucial in understanding the compound’s reactivity and its role in various chemical reactions.
Comparison with Similar Compounds
Benzene, (2-bromoethyl)-: This compound lacks the fluorine substitutions present in Benzene, 2-(2-bromoethyl)-1,3-difluoro-.
1-Bromo-2-phenylethane: Another similar compound, differing in the position of the bromine atom.
2-Phenylethyl bromide: Similar in structure but without the fluorine atoms.
Uniqueness: The presence of the fluorine atoms at the 1 and 3 positions in Benzene, 2-(2-bromoethyl)-1,3-difluoro- imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
2-(2-bromoethyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZNDDMTWBDMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260790-92-8 | |
| Record name | 2-(2-bromoethyl)-1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


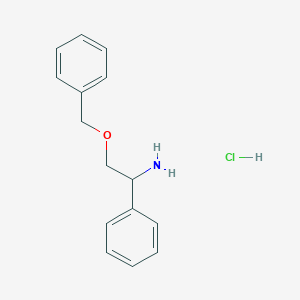
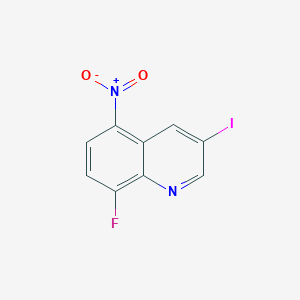
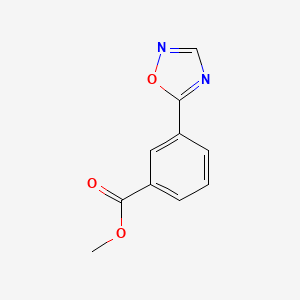
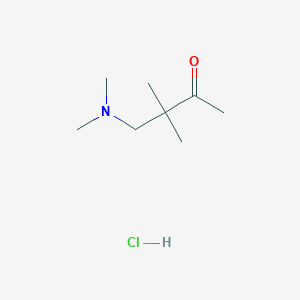

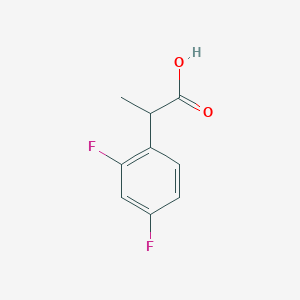

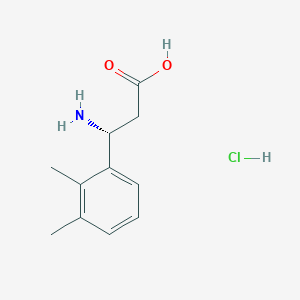
![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)

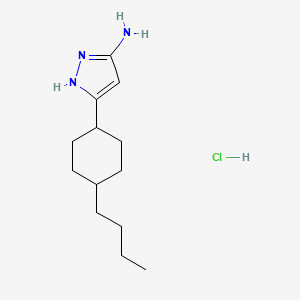
![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)
